molecular formula C8H16N2O B6141966 5-amino-1-(propan-2-yl)piperidin-2-one CAS No. 1334148-30-9

5-amino-1-(propan-2-yl)piperidin-2-one

Cat. No. B6141966
CAS RN: 1334148-30-9
M. Wt: 156.23 g/mol
InChI Key: PYYGTGLZDNQCHV-UHFFFAOYSA-N
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Description

5-amino-1-(propan-2-yl)piperidin-2-one is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

5-amino-1-(propan-2-yl)piperidin-2-one has a variety of scientific research applications, including the synthesis of pharmaceuticals, herbicides, and insecticides. It has also been used in the synthesis of a variety of other compounds, such as polymers and surfactants. In addition, this compound has been used as a starting material for the synthesis of a range of compounds, including amino acids, peptides, and nucleosides.
This compound has also been used in the synthesis of a variety of other compounds, such as polymers and surfactants. It has also been used as a reagent in the synthesis of a range of compounds, including amino acids, peptides, and nucleosides. In addition, this compound has been used as a catalyst in the synthesis of a range of compounds, including polymers and surfactants.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-1-(propan-2-yl)piperidin-2-one in laboratory experiments include its low cost, its high purity, and its ability to act as a nucleophile. The compound is also relatively non-toxic and is soluble in a variety of solvents. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not stable in the presence of oxygen and is prone to decomposition when exposed to light. In addition, the compound is not very soluble in water and is not very stable in the presence of strong acids or bases.

Future Directions

There are a number of potential future directions for the use of 5-amino-1-(propan-2-yl)piperidin-2-one in scientific research. For example, the compound could be used to synthesize a variety of compounds, including pharmaceuticals, herbicides, and insecticides. In addition, this compound could be used as a starting material for the synthesis of a range of compounds, including amino acids, peptides, and nucleosides. Finally, this compound could be used in the synthesis of a variety of other compounds, such as polymers and surfactants.

Synthesis Methods

5-amino-1-(propan-2-yl)piperidin-2-one can be synthesized by a variety of methods, including the reaction of propylene oxide with sodium amide, the reaction of propylene oxide with ammonia, and the reaction of propylene oxide with piperidine.
The reaction of propylene oxide with sodium amide is the most commonly used method for the synthesis of this compound. In this reaction, propylene oxide is reacted with sodium amide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at temperatures ranging from 50 to 100°C and yields a product that is approximately 90% pure.
The reaction of propylene oxide with ammonia is another method for the synthesis of this compound. In this reaction, propylene oxide is reacted with ammonia in a polar aprotic solvent, such as DMF or DMSO. The reaction is typically carried out at temperatures ranging from 50 to 100°C and yields a product that is approximately 90% pure.
The reaction of propylene oxide with piperidine is the third method for the synthesis of this compound. In this reaction, propylene oxide is reacted with piperidine in a polar aprotic solvent, such as DMF or DMSO. The reaction is typically carried out at temperatures ranging from 50 to 100°C and yields a product that is approximately 95% pure.

properties

IUPAC Name

5-amino-1-propan-2-ylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYGTGLZDNQCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267530
Record name 2-Piperidinone, 5-amino-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334148-30-9
Record name 2-Piperidinone, 5-amino-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 5-amino-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(propan-2-yl)piperidin-2-one
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